molecular formula C10H15N3S B7866008 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine

4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B7866008
M. Wt: 209.31 g/mol
InChI Key: GDPGVFXOWMFOIO-UHFFFAOYSA-N
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Description

4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group and a pyrrolidin-2-ylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with a thiol-containing compound under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of a high-quality final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine: This compound shares a similar structure but lacks the sulfanyl group, resulting in different chemical properties and reactivity.

  • 2-Methyl-4-(pyrrolidin-2-ylmethyl)pyrimidine: Another closely related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness: 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9/h4,6,9,11H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGVFXOWMFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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